2-[(2R)-2-hydroxypropoxy]phenol
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Overview
Description
2-[(2R)-2-hydroxypropoxy]phenol is an organic compound with the molecular formula C9H12O3 It is a phenolic compound, meaning it contains a hydroxyl group (-OH) directly bonded to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2R)-2-hydroxypropoxy]phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of phenol derivatives. For instance, the reaction of phenol with epichlorohydrin under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydroxide (NaOH) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale chemical processes. One such method is the cumene process, which is used to produce phenol and acetone from benzene and propylene. This process involves the formation of cumene (isopropylbenzene), which is then oxidized to cumene hydroperoxide and subsequently cleaved to yield phenol and acetone .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-2-hydroxypropoxy]phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrophenols, bromophenols, sulfonated phenols
Scientific Research Applications
2-[(2R)-2-hydroxypropoxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Mechanism of Action
The mechanism of action of 2-[(2R)-2-hydroxypropoxy]phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can donate hydrogen atoms or electrons to neutralize free radicals, thereby exhibiting antioxidant properties. This antioxidant activity is crucial in preventing cellular damage caused by oxidative stress . Additionally, its antimicrobial effects are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
2-[(2R)-2-hydroxypropoxy]phenol can be compared with other phenolic compounds such as:
Phenol (C6H5OH): The simplest phenolic compound, known for its antiseptic properties.
Hydroquinone (C6H4(OH)2): A dihydroxybenzene used in skin lightening and as a photographic developer.
Catechol (C6H4(OH)2): Another dihydroxybenzene with applications in the synthesis of pharmaceuticals and as an antioxidant.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
119702-03-3 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-[(2R)-2-hydroxypropoxy]phenol |
InChI |
InChI=1S/C9H12O3/c1-7(10)6-12-9-5-3-2-4-8(9)11/h2-5,7,10-11H,6H2,1H3/t7-/m1/s1 |
InChI Key |
RBDNCOWPQKPSIE-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](COC1=CC=CC=C1O)O |
Canonical SMILES |
CC(COC1=CC=CC=C1O)O |
Origin of Product |
United States |
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